6-[(4-methylphenyl)sulfanyl]nicotinaldehyde O-(2,4-dichlorobenzyl)oxime
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Description
6-[(4-methylphenyl)sulfanyl]nicotinaldehyde O-(2,4-dichlorobenzyl)oxime is a useful research compound. Its molecular formula is C20H16Cl2N2OS and its molecular weight is 403.32. The purity is usually 95%.
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Scientific Research Applications
Structural Insights and Synthesis Methods
Structural Characterization of Dihydropyrimidine Derivatives : A study described the structural characterization of dihydropyrimidine derivatives, highlighting the crystal packing and molecular docking simulations to assess inhibitory potential against enzymes, indicating the relevance of structural studies in understanding the biological activity of sulfanyl-substituted compounds (Al-Wahaibi et al., 2021).
Chemiluminescence of Sulfanyl-Substituted Dioxetanes : Research on sulfanyl-substituted dioxetanes explored their base-induced chemiluminescence, demonstrating the potential of sulfanyl groups in developing compounds with unique optical properties (Watanabe et al., 2010).
Synthesis of Cyclic β-Amino Acids : Another study focused on the synthesis of cyclic β-amino acids through sulfanyl radical addition-cyclization, showcasing a novel method for constructing cyclic compounds, which could be relevant for pharmaceutical development (Miyata et al., 2002).
Biological Activities
Antioxidant and Enzyme Inhibition Activities : Compounds with sulfanyl, sulfinyl, and sulfonyl groups were studied for their antioxidant, antixanthine oxidase, and antielastase activities, suggesting the potential of such compounds in therapeutic and cosmetic applications (Onul et al., 2018).
Antibacterial Activity of Amino-Heterocyclic Compounds : The synthesis and antibacterial activity of amino-heterocyclic compounds coupled with oxime-ether groups were investigated, indicating the utility of sulfanyl groups in enhancing antibacterial properties (Hu et al., 2006).
Properties
IUPAC Name |
(E)-N-[(2,4-dichlorophenyl)methoxy]-1-[6-(4-methylphenyl)sulfanylpyridin-3-yl]methanimine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16Cl2N2OS/c1-14-2-7-18(8-3-14)26-20-9-4-15(11-23-20)12-24-25-13-16-5-6-17(21)10-19(16)22/h2-12H,13H2,1H3/b24-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFSLDCFWEJNBSH-WYMPLXKRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=NC=C(C=C2)C=NOCC3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)SC2=NC=C(C=C2)/C=N/OCC3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16Cl2N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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